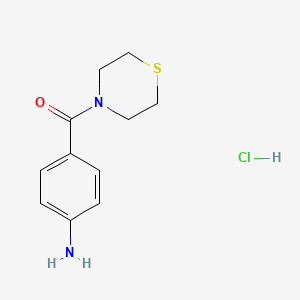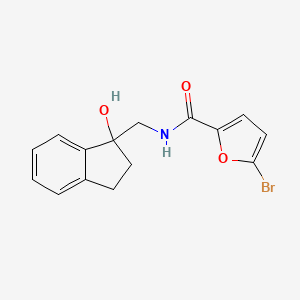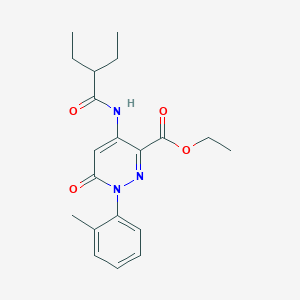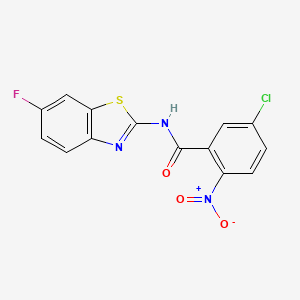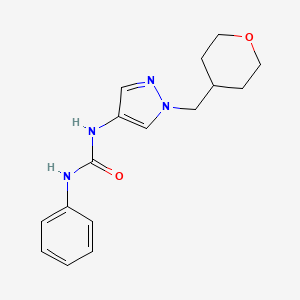![molecular formula C25H21N3O6 B2400168 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 612046-46-5](/img/structure/B2400168.png)
3-(4-methoxyphenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the nitro and methoxy groups could have significant effects on the compound’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the nitro group could be reduced to an amino group, or the methoxy group could be cleaved to yield a phenol. The isoxazole ring could potentially participate in various cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro and methoxy groups could enhance its solubility in polar solvents. The isoxazole ring could contribute to its stability and rigidity .科学的研究の応用
Synthesis and Chemical Reactions
- 1,3-Dipolar cycloaddition reactions have been used to synthesize derivatives of pyrrolo[3,4-d]isoxazole-4,6-dione, demonstrating a pathway for creating various compounds with potential applications in medicinal chemistry and materials science (Kaur, Singh, & Singh, 2013).
- Research on diketopyrrolopyrrole derivatives, a category to which this compound belongs, shows their utility in creating organic optoelectronic materials due to their photophysical properties (Zhang et al., 2014).
Applications in Corrosion Inhibition
- Certain heterocyclic compounds similar to the given chemical have been evaluated as inhibitors for mild steel corrosion in cooling water systems, indicating the potential industrial applications of such compounds (Meften, 2017).
Biological Activities
- A study on isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, which are structurally related to the compound , revealed their antimicrobial properties, suggesting their potential use in medical and pharmaceutical applications (Zaki, Sayed, & Elroby, 2016).
- Derivatives of pyrrolo[3,4-d]isoxazole-4,6-dione have been synthesized and evaluated as anti-stress agents, highlighting the compound's relevance in the development of new therapeutic agents (Badru, Anand, & Singh, 2012).
Synthesis of Novel Compounds
- Research into the synthesis of new heterocyclic compounds, including pyrrolo[3,4-d]isoxazole-4,6-diones, has opened avenues for the discovery of novel compounds with diverse applications in various fields (Amer et al., 2007).
作用機序
Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological macromolecules such as proteins or nucleic acids .
将来の方向性
特性
IUPAC Name |
3-(4-methoxyphenyl)-2-(2-methylphenyl)-5-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c1-15-6-3-4-9-20(15)27-22(16-10-12-19(33-2)13-11-16)21-23(34-27)25(30)26(24(21)29)17-7-5-8-18(14-17)28(31)32/h3-14,21-23H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZMKBDOVNSZSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile](/img/structure/B2400085.png)
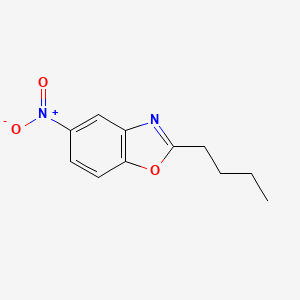
![N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2400090.png)
![3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2400092.png)
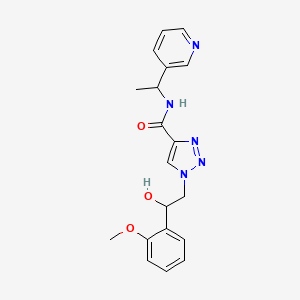
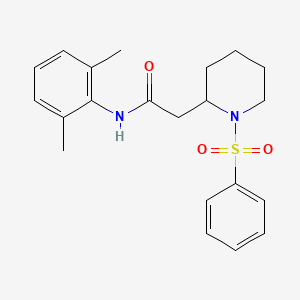
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2400097.png)
![Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2400098.png)
